

Spectroscopic Profile of (2,2-Difluorocyclopropyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2,2-Difluorocyclopropyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(2,2-Difluorocyclopropyl)methanol** (CAS No. 509072-57-5). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this fluorinated cyclopropyl derivative, a building block of increasing interest in medicinal chemistry and drug development.

Molecular Structure and Properties

(2,2-Difluorocyclopropyl)methanol is a colorless liquid with the molecular formula $C_4H_6F_2O$ and a molecular weight of 108.09 g/mol. The presence of the gem-difluoro group on the cyclopropane ring imparts unique electronic properties and conformational constraints that are of significant interest in the design of novel therapeutic agents.

Property	Value
CAS Number	509072-57-5
Molecular Formula	$C_4H_6F_2O$
Molecular Weight	108.09 g/mol
Appearance	Clear, colorless liquid

Spectroscopic Data

A complete experimental spectroscopic dataset for **(2,2-Difluorocyclopropyl)methanol** is not publicly available in peer-reviewed literature or major spectral databases. The following tables present predicted data and typical spectral ranges based on the analysis of similar chemical structures. This information serves as a guide for researchers in interpreting experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the methanolic proton, the methylene protons adjacent to the oxygen, the cyclopropyl proton, and the geminal protons on the cyclopropane ring.

Chemical Shift (δ) / ppm (Predicted)	Multiplicity	Integration	Assignment
~3.6	Doublet of doublets	2H	-CH ₂ OH
~2.5	Broad singlet	1H	-OH
~1.5 - 1.8	Multiplet	1H	CH (cyclopropyl)
~1.0 - 1.4	Multiplet	2H	CH ₂ (cyclopropyl)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

Chemical Shift (δ) / ppm (Predicted)	Assignment
~115 (t, $^1\text{JCF} \approx 285$ Hz)	CF_2
~65	$-\text{CH}_2\text{OH}$
~25	CH (cyclopropyl)
~20	CH_2 (cyclopropyl)

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the hydroxyl group, C-H bonds, and the C-F bonds.

Wavenumber (cm^{-1})	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch
3000-2850	Medium	C-H stretch (aliphatic)
~1450	Medium	CH_2 bend
1200-1000	Strong	C-F stretch
~1050	Strong	C-O stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak (M^+) and characteristic fragmentation patterns for alcohols, including the loss of water and α -cleavage.

m/z	Relative Intensity	Assignment
108	Low	$[\text{M}]^+$
90	Medium	$[\text{M} - \text{H}_2\text{O}]^+$
77	Medium	$[\text{M} - \text{CH}_2\text{OH}]^+$
59	High	$[\text{C}_2\text{H}_3\text{F}_2]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for **(2,2-Difluorocyclopropyl)methanol**.

NMR Spectroscopy

A sample of approximately 5-10 mg of **(2,2-Difluorocyclopropyl)methanol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm). The spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). For ^{13}C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

IR Spectroscopy

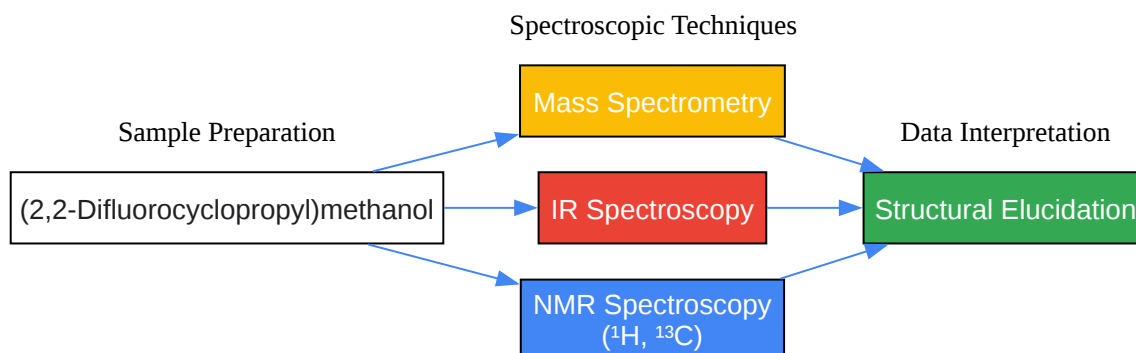
For a liquid sample such as **(2,2-Difluorocyclopropyl)methanol**, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or chemical ionization (CI). For EI-MS, the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph, and bombarded with a beam of high-energy electrons (usually 70 eV). The resulting charged fragments are then separated by their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(2,2-Difluorocyclopropyl)methanol**.



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